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molecular formula C7H3BrF4O B171767 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene CAS No. 181806-67-7

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

Cat. No. B171767
M. Wt: 259 g/mol
InChI Key: ZZIBINAQRAEVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536443

Procedure details

Compound (251) can be prepared in the same manner as in Preparation Example 248, except for replacing 3-fluoro-4-difluoromethoxyphenol with 3,5-difluoro-4-difluoromethoxyphenol. The 3,5-difluoro-4-difluoromethoxyphenol can be obtained by converting 2,6-difluorophenol to a formic ester, fluorinating the ester with DAST, brominating the resulting 2,6-difluoro-1-difluoromethoxybenzene, preparing a Grignard reagent from the resulting 4-bromo-2,6-difluoro-1-difluoromethoxybenzene, and reacting the Grignard reagent with t-butyl hydroperoxide or converting the Grignard reagent to a boric ester, and oxidizing the ester with hydrogen peroxide under a basic condition. Alternatively, 3,5-difluoro-4-difluoromethoxyphenol can also be obtained by nitrating 3,5-difluoro-4-difluoromethoxybenzene, reducing the product to 3-fluoro-4-trifluoromethoxyaniline, and decomposing a diazonium salt of the 3-fluoro-4-trifluoromethoxyaniline in sulfuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
boric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
formic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2,6-difluoro-1-difluoromethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
FC1C=CC=C(F)C=1O.CCN(S(F)(F)F)CC.[F:19][C:20]1[CH:21]=[C:22]([OH:31])[CH:23]=[C:24]([F:30])[C:25]=1[O:26][CH:27]([F:29])[F:28].Br[C:33]1[CH:38]=[C:37]([F:39])[C:36]([O:40][CH:41]([F:43])[F:42])=[C:35]([F:44])[CH:34]=1.C(OO)(C)(C)C.OO>>[F:19][C:20]1[CH:21]=[C:22]([OH:31])[CH:23]=[C:24]([F:30])[C:25]=1[O:26][CH:27]([F:29])[F:28].[F:39][C:37]1[CH:38]=[CH:33][CH:34]=[C:35]([F:44])[C:36]=1[O:40][CH:41]([F:42])[F:43]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
boric ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Step Seven
Name
formic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Step Ten
Name
2,6-difluoro-1-difluoromethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1OC(F)F)F)O
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)OC(F)F)F
Step Eleven
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1OC(F)F)F)O
Name
Type
product
Smiles
FC=1C=CC=C(C1OC(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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